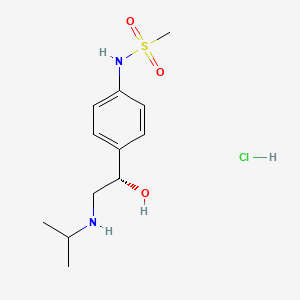

Dexsotalol hydrochloride

説明

Enantiomeric Purity and Isomeric Distinction of Dexsotalol (B1584956) Hydrochloride

D- and L-Stereoisomerism and Nomenclatural Specificity

Sotalol (B1662669) possesses a single chiral center, giving rise to two enantiomers: (S)-(-)-sotalol (levosotalol) and (R)-(+)-sotalol (dexsotalol). kup.atualberta.ca The "d" or (+) designation for dexsotalol refers to its dextrorotatory property, meaning it rotates plane-polarized light to the right. Conversely, the "l" or (-) enantiomer, levosotalol, is levorotatory. It is crucial to note that for sotalol, the (R)-configuration corresponds to the d-enantiomer, and the (S)-configuration corresponds to the l-enantiomer (B50610), which is an exception to the general trend observed in many aryloxypropanolamine beta-blockers. kup.at Dexsotalol is the International Nonproprietary Name (INN) for the (R)-(+)-enantiomer. vdoc.pub

Enantioselective Synthesis Pathways and Purification Strategies

The production of enantiomerically pure dexsotalol hydrochloride is paramount to ensure its specific pharmacological action without the confounding effects of the levo-isomer. Several strategies for enantioselective synthesis have been developed. One reported method starts with 4'-(chloroacetyl)methanesulfonanilide, employing an enantioselective ketone reduction using a borane-tetrahydrofuran (B86392) complex and a chiral oxazaborolidine catalyst to establish the (S)-alcohol with high enantiomeric excess. drugfuture.com Subsequent chemical transformations, including protection of the hydroxyl group, nucleophilic displacement with isopropylamine, and deprotection, yield the final compound. drugfuture.com

Purification strategies are equally critical for achieving high enantiomeric purity. Chiral high-performance liquid chromatography (HPLC) is a common analytical method to separate and quantify the enantiomers of sotalol. ijpsonline.com Preparative chiral chromatography can also be employed for the large-scale separation of enantiomers. Another technique, capillary electrophoresis, has been successfully used for the enantiomeric separation of sotalol, utilizing cyclodextrin (B1172386) derivatives as chiral selectors. researchgate.netresearchgate.net Research has shown that randomly methylated β-cyclodextrin can provide baseline separation of the enantiomers. researchgate.net

Chirality as a Determinant of Ligand-Receptor Interactions

The differential pharmacological effects of sotalol enantiomers are a direct consequence of their stereospecific interactions with biological targets.

Stereospecificity in Binding Affinities and Kinetic Selectivity

The primary distinction in the pharmacological profiles of dexsotalol and levosotalol lies in their affinity for beta-adrenergic receptors. oup.com Levosotalol is a potent non-selective beta-blocker, while dexsotalol exhibits significantly lower affinity for these receptors. oup.comnih.gov Studies have shown that the affinity of d-sotalol for beta-adrenergic receptors is 30 to 60 times lower than that of l-sotalol. oup.comnih.gov This stereoselectivity is a classic example of how the three-dimensional structure of a ligand is critical for its recognition and binding to a receptor.

The kinetics of ligand-receptor binding, including the association (k_on) and dissociation (k_off) rate constants, are also influenced by stereochemistry. excelleratebio.comnih.gov A slower dissociation rate, often referred to as a longer residence time, can lead to a more prolonged pharmacological effect. excelleratebio.comnih.gov While specific kinetic data for dexsotalol binding is not extensively detailed in the provided results, the principles of stereospecificity suggest that the different binding affinities of the sotalol enantiomers are a result of distinct kinetic profiles at the receptor level.

Interactive Table: Binding Affinity of Sotalol Enantiomers

| Enantiomer | Receptor Target | Relative Affinity |

| Dexsotalol (d-sotalol) | Beta-adrenergic receptors | Low |

| Levosotalol (l-sotalol) | Beta-adrenergic receptors | High (30-60 times greater than dexsotalol) oup.comnih.gov |

| Dexsotalol (d-sotalol) | Potassium channels (hERG) | Similar to levosotalol oup.comnih.gov |

| Levosotalol (l-sotalol) | Potassium channels (hERG) | Similar to dexsotalol oup.comnih.gov |

Implications of Stereochemistry for Differential Biological Activity

The stereochemical differences between dexsotalol and levosotalol translate directly into distinct biological and pharmacological activities. Both enantiomers possess Class III antiarrhythmic properties, primarily through the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is mediated by the hERG potassium channel. oup.comnih.govdrugbank.com This action prolongs the action potential duration and the effective refractory period in cardiac tissues.

However, the significant beta-blocking activity resides almost exclusively in the l-enantiomer. ualberta.caoup.comnih.gov This means that racemic sotalol, a mixture of both enantiomers, exhibits both Class II (beta-blockade) and Class III antiarrhythmic effects. innovationsincrm.com Dexsotalol, being virtually devoid of beta-blocking activity, was developed to provide Class III antiarrhythmic effects without the associated beta-blockade. oup.comnih.gov This separation of activities based on stereochemistry underscores the importance of using single-enantiomer drugs to achieve a more targeted pharmacological response.

Structure

3D Structure of Parent

特性

CAS番号 |

4549-94-4 |

|---|---|

分子式 |

C12H21ClN2O3S |

分子量 |

308.83 g/mol |

IUPAC名 |

N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1 |

InChIキー |

VIDRYROWYFWGSY-UTONKHPSSA-N |

SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

異性体SMILES |

CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

正規SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

他のCAS番号 |

4549-94-4 |

製品の起源 |

United States |

Stereochemical Foundations and Impact on Molecular Recognition

Implications of Stereochemistry for Differential Biological Activity

Enantioselective Modulation of Cellular Processes

Dexsotalol's primary cellular mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr). vulcanchem.com This action prolongs the cardiac action potential duration (APD) and the effective refractory period in atrial and ventricular muscle, which is the basis of its Class III antiarrhythmic effect. hres.cafda.gov In vitro studies have demonstrated a dose-dependent blockade of IKr in ventricular myocytes by dexsotalol (B1584956). vulcanchem.com This selective modulation of a specific ion channel highlights how a single enantiomer can target a distinct cellular process.

The differential effects of the enantiomers on cellular processes extend beyond the heart. For instance, racemic sotalol (B1662669) has been shown to stimulate neutrophil motility at certain concentrations, an effect whose enantiomer-specific contribution is less characterized but points to the broader implications of stereochemistry on cellular functions beyond the primary therapeutic target. ncats.io

Stereochemical Influence on Pharmacological Profiles Beyond Therapeutic Use

The pharmacological profile of dexsotalol, when considered separately from its racemate, reveals influences that extend beyond its intended therapeutic application as a pure Class III antiarrhythmic agent. The most significant of these is its proarrhythmic potential. While the prolongation of the QT interval is the intended therapeutic action, excessive prolongation can lead to serious ventricular arrhythmias, most notably Torsades de Pointes (TdP). vulcanchem.com

The following table summarizes the key pharmacological distinctions between dexsotalol and its parent racemate, sotalol, based on their stereochemical differences.

| Feature | Dexsotalol Hydrochloride | Racemic Sotalol |

| Primary Antiarrhythmic Class | Pure Class III | Class II and Class III |

| Beta-Adrenergic Blockade | No | Yes |

| Potassium Channel (IKr) Blockade | Yes | Yes |

| Effect on QT Interval | Significant Prolongation | Moderate Prolongation |

| Primary Therapeutic Intent | Rhythm control | Rhythm and rate control |

| Notable Non-Therapeutic Profile | Increased proarrhythmic risk in some populations | Proarrhythmic risk, but potentially mitigated by beta-blockade |

Molecular and Cellular Pharmacology of Dexsotalol Hydrochloride

Ion Channel Modulation Mechanisms

Dexsotalol (B1584956) hydrochloride's primary pharmacological effect lies in its ability to modulate the electrical activity of cardiac cells through interaction with ion channels. This modulation is central to its classification as an antiarrhythmic agent. The subsequent sections will delve into the specific mechanisms of this modulation, focusing on its effects on voltage-gated potassium channels and its interaction with beta-adrenergic receptor-mediated signaling pathways.

Interaction with Voltage-Gated Potassium Channels

Dexsotalol hydrochloride exerts its antiarrhythmic effects predominantly through its interaction with voltage-gated potassium channels, which are critical for the repolarization phase of the cardiac action potential.

The principal mechanism of action of this compound is the selective blockade of the rapidly activating delayed rectifier potassium current (IKr). nih.gov This current is conducted by the protein channels encoded by the human Ether-à-go-go-Related Gene (hERG). nih.govdrugbank.com By inhibiting these channels, dexsotalol slows the efflux of potassium ions from the cardiac muscle cells during repolarization. This leads to a prolongation of the action potential duration and an increase in the effective refractory period of atrial and ventricular muscle, which are key factors in its antiarrhythmic effect. nih.gov

The interaction between dexsotalol and the hERG channel is complex and is influenced by the conformational state of the channel. Evidence suggests that dexsotalol accesses its binding site within the open pore of the channel, and this interaction is stabilized by the inactivation of the channel. drugbank.com The blockade of the hERG current by dexsotalol is a concentration-dependent phenomenon. drugbank.com

Table 1: Effect of Dexsotalol (d-Sotalol) on hERG Current Blockade

This table summarizes the findings from a study on the blockade of hERG current by d-sotalol under specific experimental conditions.

| Concentration of d-Sotalol (µmol/L) | Condition | Percentage of hERG Current Block (%) | Reference |

|---|---|---|---|

| 300 | Repetitive depolarization to +20 mV | 80 | drugbank.com |

| 300 | Repetitive depolarization to +20 mV with 100 µmol/L Cd²⁺ (impedes inactivation) | 55 | drugbank.com |

| 300 | Repetitive depolarization to +20 mV with removal of extracellular Na⁺ (impedes inactivation) | 44 | drugbank.com |

| 300 | Inactivation-disabling mutation (G628C-S631C) | 11 | drugbank.com |

Characterization of Beta-Adrenergic Receptor-Mediated Channel Modulation

While the primary mechanism of dexsotalol is the blockade of IKr, its relationship with beta-adrenergic receptors and their downstream signaling pathways is also a subject of investigation. Dexsotalol is the d-enantiomer of sotalol (B1662669), and unlike the l-enantiomer (B50610), it exhibits significantly less affinity for beta-adrenergic receptors. nih.gov

Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiac function. When activated by catecholamines, these receptors initiate intracellular signaling cascades. Dexsotalol (d-sotalol) has been shown to have a much lower affinity for beta-adrenergic receptors compared to l-sotalol. nih.gov One study reported that the affinity of d-sotalol for beta-adrenergic receptors is 30 to 60 times lower than that of l-sotalol. nih.gov Another study found that at concentrations where dexsotalol prolongs cardiac repolarization, it may still cause some degree of beta-blockade, although significantly less than its l-isomer. nih.gov Research using an in vitro radioreceptor assay to determine the occupancy of beta-1 adrenergic receptors showed that a reduction in exercise heart rate with d-sotalol occurred with 0% beta-1 adrenergic receptor occupancy, suggesting a beta-adrenergic receptor-independent mechanism for this effect. nih.gov

Table 2: Comparative Beta-Adrenergic Receptor Affinity of Sotalol Enantiomers

This table illustrates the difference in affinity for beta-adrenergic receptors between the d- and l-enantiomers of sotalol.

| Enantiomer | Relative Affinity for Beta-Adrenergic Receptors | Reference |

|---|---|---|

| d-Sotalol (Dexsotalol) | 30 to 60 times lower than l-sotalol | nih.gov |

| l-Sotalol | High | nih.gov |

The activation of beta-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Given dexsotalol's low affinity for beta-adrenergic receptors, it is not expected to significantly modulate this signaling cascade through direct receptor antagonism. nih.govnih.gov However, some research suggests a potential indirect involvement of cAMP in the effects of sotalol. One study hypothesized that sotalol might increase intercellular coupling by increasing intracellular cAMP concentration, which could contribute to its defibrillating effect. nih.gov The study found that a cAMP-dependent protein kinase inhibitor could prevent the cellular recoupling action of sotalol. nih.gov It is important to note that this study was conducted on sotalol (the racemic mixture) and further research is needed to determine the specific contribution of the dexsotalol enantiomer to this effect and the precise mechanism by which cAMP levels might be influenced.

Investigation of Other Ion Channel Interactions (e.g., Sodium, Calcium, Chloride)

While the primary pharmacological action of this compound is the blockade of the rapid component of the delayed rectifier potassium current (IKr), investigations have been conducted to determine its effects on other major cardiac ion channels. Understanding these potential off-target interactions is crucial for a complete pharmacological profile. Research indicates that this compound exhibits a high degree of selectivity for potassium channels, with minimal impact on sodium, calcium, or chloride channels at therapeutic concentrations.

Patch-clamp electrophysiology is a key technique for directly measuring the effect of a compound on ion channel currents. Studies utilizing this method have demonstrated that dexsotalol has a negligible effect on fast sodium channels and L-type calcium channels. In monophasic action potential recordings from the human ventricle, sotalol (of which dexsotalol is the active isomer for potassium channel block) showed no changes in the QRS duration across various cycle lengths, indicating a lack of significant sodium channel blocking effects. nih.gov This suggests that the compound does not significantly interact with the pore or gating mechanisms of these channels in a way that would inhibit ion flow.

There is a notable lack of specific research in the published literature characterizing the direct interaction of this compound with chloride channels in excitable cells.

Consistent with its lack of direct channel-blocking activity, there is no significant evidence to suggest that this compound modulates the gating properties of sodium or calcium channels. The voltage-dependence of activation and inactivation of these channels appears to be unaltered in the presence of the drug. nih.govnih.gov The compound's mechanism of action does not involve altering the voltage-sensing domains of sodium or calcium channels in a way that would shift their activation or inactivation curves. nih.gov This high selectivity is a defining feature of its molecular pharmacology, distinguishing it from other antiarrhythmic agents that may have multiple ion channel targets.

Cellular Electrophysiological Effects in Excitable Cells

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable in vitro model for assessing the electrophysiological effects of pharmacological compounds on human cardiac tissue. This model allows for the detailed study of changes in action potential characteristics and repolarization dynamics.

A primary and consistent finding in studies using hiPSC-CMs is that sotalol causes a significant, concentration-dependent prolongation of the action potential duration (APD). ahajournals.orgcinc.org This effect is measured as an increase in the APD at 90% repolarization (APD90) or its surrogate in microelectrode array (MEA) recordings, the field potential duration (FPD). ahajournals.org The prolongation of the APD is a direct consequence of the blockade of the IKr current, which is critical for the repolarization phase of the cardiac action potential.

Table 1: Effect of Sotalol on Corrected Field Potential Duration (cFPD) in hiPSC-CMs

| Concentration (µM) | Mean cFPD Prolongation (%) | Significance vs. Baseline |

|---|---|---|

| 10 | ~15% | p < 0.05 |

| 30 | ~25% | p < 0.01 |

| 100 | ~36% | p < 0.01 |

This table summarizes representative data on the dose-dependent effect of sotalol on the corrected field potential duration (cFPD), an analogue of APD, in hiPSC-CM monolayers. Data is synthesized from findings reported in literature. ahajournals.orgresearchgate.net

Beyond simple APD prolongation, this compound can induce significant alterations in repolarization dynamics, which are linked to its proarrhythmic potential. In hiPSC-CM preparations, sotalol has been shown to induce early afterdepolarizations (EADs), which are abnormal depolarizations that occur during the repolarization phase of the action potential. ahajournals.orgnih.gov The appearance of EADs was observed in a significant percentage of hiPSC-CM embryoid bodies treated with sotalol. ahajournals.org Additionally, treatment with the compound can lead to a "notched" action potential waveform morphology and ectopic beats. ahajournals.org

Furthermore, studies in human ventricles have shown that sotalol leads to a reverse use-dependent increase in the effective refractory period (ERP). nih.gov This means that the prolongation of the refractory period is more pronounced at slower heart rates, which is a characteristic electrophysiological feature contributing to its potential arrhythmogenicity.

Electrophysiological Responses in Isolated Pre-clinical Cardiac Tissue Models

Dexsotalol, the dextrorotatory isomer of sotalol, exerts its primary electrophysiological effects by blocking the rapid component of the delayed rectifier potassium current (IKr), a hallmark of Class III antiarrhythmic agents. This action leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in various cardiac tissues, an effect largely independent of beta-adrenergic blockade. nih.govnih.gov

Studies on isolated cardiac tissues from preclinical models, such as rabbits and canines, have been fundamental in characterizing the direct cellular electrophysiological effects of dexsotalol. Standard microelectrode techniques applied to isolated myocardial fibers have demonstrated that dexsotalol produces a concentration-dependent increase in both APD and ERP without altering the maximal rate of depolarization (Vmax), consistent with a pure Class III action. nih.govyoutube.com

In isolated adult canine Purkinje fibers and ventricular muscle, dexsotalol consistently prolongs repolarization. nih.govyoutube.com Similarly, in rabbit sinoatrial node preparations, dexsotalol has been shown to lengthen the spontaneous sinus cycle length by increasing the action potential duration without affecting the slope of phase 4 depolarization. nih.gov Research has also highlighted differential effects based on the tissue's physiological state. For instance, studies on isolated canine Purkinje cells from infarcted hearts suggest these tissues may be more sensitive to the APD-prolonging effects of dexsotalol compared to cells from normal hearts, particularly at physiological extracellular potassium concentrations. nih.gov

The tables below summarize the concentration-dependent effects of dexsotalol on key electrophysiological parameters in various isolated cardiac preparations.

| Tissue Type | Concentration (µg/mL) | Parameter | Change from Control (%) |

|---|---|---|---|

| Purkinje Fibers | 27.2 | APD90 | +38% |

| Ventricular Muscle | 27.2 | APD90 | +32% |

| Tissue Type | Concentration (µg/mL) | Change from Control (%) |

|---|---|---|

| Purkinje Fibers | 27.2 | +49% |

| Ventricular Muscle | 27.2 | +29% |

Data sourced from studies on isolated canine myocardial fibers. nih.gov APD90 refers to the action potential duration at 90% repolarization.

To understand the effect of dexsotalol on the spatial organization of electrical activity, advanced electrophysiological mapping techniques have been employed in ex vivo preclinical models. These methods allow for the visualization of wavefront propagation and repolarization across a larger area of cardiac tissue than is possible with single microelectrodes.

Epicardial Mapping: This technique involves placing a grid of electrodes on the epicardial surface of an isolated heart or a portion of the ventricular wall to record electrical activity. In a study using a canine model of myocardial infarction, epicardial mapping was used to assess the effects of dexsotalol on both normal and infarcted tissue. The study found that dexsotalol had preferential effects on the infarcted zone, where it could produce a regional delay and block of conduction, highlighting its potential to modify the substrate for re-entrant arrhythmias. cinc.org

Optical Mapping: This high-resolution technique uses voltage-sensitive dyes (like di-4-ANEPPS) and cameras to record changes in transmembrane potential across the entire epicardial surface of an isolated, Langendorff-perfused heart. researchgate.net While specific optical mapping studies focusing solely on dexsotalol are limited, research on its racemate, d,l-sotalol, in isolated rabbit hearts has provided insights into its effects on complex arrhythmias. These studies have shown that sotalol can facilitate the organization of ventricular fibrillation into more stable, non-stationary re-entrant patterns, which can precede termination of the arrhythmia. researchgate.net This demonstrates how mapping techniques can reveal the drug's influence on the dynamics of fatal arrhythmias.

Structure Activity Relationship Sar of Dexsotalol Hydrochloride Analogs

Elucidation of Pharmacophoric Requirements for Specific Activities

Dexsotalol (B1584956), the d-enantiomer of sotalol (B1662669), is distinguished by its primary Class III antiarrhythmic properties, with minimal beta-adrenergic blocking activity. drugbank.com This separation of effects within the stereoisomers of sotalol provides a unique platform to investigate the structural determinants for each activity.

Identification of Key Structural Moieties for Beta-Blocking Activity

The beta-blocking activity of sotalol is almost exclusively attributed to its l-enantiomer (B50610). drugbank.com The key structural features necessary for this activity are consistent with those of other aryloxypropanolamine beta-blockers. The general pharmacophore for beta-adrenergic blockade includes an aromatic ring, a propanolamine side chain, and a secondary amine with a bulky substituent.

For sotalol and its analogs, the following moieties are critical for beta-blocking activity:

Ethanolamine Side Chain: The -(CHOH)-CH2-NH- portion of the molecule is essential for interaction with the beta-adrenergic receptor. The hydroxyl group on the beta-carbon of this side chain is crucial for binding.

Secondary Amine: The nitrogen atom in the side chain must be a secondary amine for optimal activity. The bulky isopropyl group attached to the nitrogen is a common feature among non-selective beta-blockers and contributes to the binding affinity.

Aromatic Ring: The phenyl ring serves as the anchor for the molecule to the receptor. While sotalol is an arylethanolamine, the principles of aromatic interaction are similar to aryloxypropanolamines. Substituents on this ring can influence the potency and selectivity of beta-blockade. For instance, para-substitution on the aromatic ring is often associated with β1-selectivity in aryloxypropanolamines, though sotalol itself is non-selective. reddit.com

Identification of Key Structural Moieties for Class III Antiarrhythmic Activity

Both dexsotalol (d-sotalol) and l-sotalol exhibit Class III antiarrhythmic activity, which is attributed to their ability to block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. nih.govpatsnap.com This blockade prolongs the cardiac action potential duration and the effective refractory period.

The key structural moiety responsible for the Class III activity of dexsotalol and its analogs is the methanesulfonamide group (-NHSO2CH3) . researchgate.net This group is a critical component of the pharmacophore for hERG channel blockade in a number of compounds. Docking studies suggest that the charged secondary aliphatic amino group and the aromatic moiety of dexsotalol can engage in cation-π and π-stacking interactions with key amino acid residues, such as Y652 and F656, within the inner cavity of the hERG channel. nih.gov

The smaller size of sotalol compared to other potent methanesulfonamide hERG blockers may contribute to its lower binding affinity. nih.gov The interaction of dexsotalol with the hERG channel is complex, and the precise orientation and binding mode are subjects of ongoing research. A pharmacophore model for hERG channel facilitation has been proposed, consisting of one positively ionizable feature and three hydrophobic features, suggesting that the spatial arrangement of these elements is crucial for activity. nih.gov

Stereochemical Contributions to SAR

Stereochemistry plays a pivotal role in the pharmacological profile of sotalol, with the two enantiomers exhibiting distinct activities. This stereoselectivity is a cornerstone of the SAR of dexsotalol.

Comparative Analysis with Racemic Sotalol and L-Sotalol Enantiomer

As previously mentioned, racemic sotalol is a mixture of d-sotalol (dexsotalol) and l-sotalol. The l-enantiomer is responsible for virtually all of the beta-adrenergic blocking activity, while both enantiomers contribute to the Class III antiarrhythmic effects. drugbank.com L-sotalol has a significantly higher affinity for beta-adrenergic receptors than dexsotalol. researchgate.net

The Class III antiarrhythmic effects of both enantiomers are generally considered to be similar in potency. This lack of significant stereoselectivity for the Class III action is a key feature of sotalol and suggests that the chiral center is less critical for the interaction with the potassium channel compared to the beta-adrenergic receptor.

| Enantiomer | Primary Activity | Secondary Activity |

|---|---|---|

| Dexsotalol (d-sotalol) | Class III Antiarrhythmic | Minimal Beta-Blockade |

| L-Sotalol | Beta-Blockade (Class II) | Class III Antiarrhythmic |

| Racemic Sotalol | Mixed Class II and Class III | N/A |

Positional and Substituent Effects on Enantioselectivity

The influence of positional and substituent modifications on the enantioselectivity of sotalol analogs has been a subject of interest in medicinal chemistry. The goal of such modifications is often to enhance the desired activity while minimizing off-target effects. For instance, modifications to the aromatic ring or the N-alkyl substituent could potentially alter the relative potencies of the enantiomers at the beta-adrenergic receptor versus the hERG potassium channel.

Systematic studies involving the synthesis and evaluation of sotalol analogs with varied substituents on the phenyl ring could provide valuable insights into the structural requirements for enantioselective receptor and channel binding. For example, altering the electronic properties or steric bulk of the para-substituent could modulate the interaction with the hERG channel, potentially leading to derivatives with enhanced Class III potency. Similarly, modifications to the isopropyl group on the amine could impact the affinity for the beta-adrenergic receptor.

Rational Design and Synthesis of Novel Dexsotalol Hydrochloride Derivatives

The distinct pharmacological profile of dexsotalol makes it an attractive template for the rational design of new Class III antiarrhythmic agents with potentially improved properties. The goal of such design efforts is often to increase the potency and selectivity for the hERG channel while maintaining or further reducing any residual beta-blocking activity.

One approach to the rational design of novel dexsotalol derivatives involves modifying the methanesulfonamide group to enhance its interaction with the hERG channel. This could involve altering the alkyl group on the sulfonamide or replacing the entire group with other hydrogen bond donors and acceptors that have a higher affinity for the channel's binding site.

Another strategy focuses on modifying the ethanolamine side chain. For example, the introduction of an ester linkage into the sotalol molecule has been explored to create a "soft drug" analog, soestalol, with a shorter half-life. nih.gov This approach aims to provide the therapeutic benefits of a Class III antiarrhythmic in an intravenous formulation with more rapid clearance.

Targeted Modifications for Enhanced Selectivity

Dexsotalol, the d-isomer of sotalol, exerts its primary antiarrhythmic effect by blocking the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel. nih.gov However, sotalol is considered a low-affinity hERG blocker compared to other more potent methanesulfonanilides. nih.gov Research into dexsotalol analogs has focused on modifications to enhance potency and selectivity for the IKr channel, thereby increasing its Class III antiarrhythmic activity while potentially modulating its other effects.

Key structural features of the sotalol molecule that are essential for its activity include the methanesulfonamide group on the aromatic ring and the ethanolamine side chain. nih.gov Modifications have been targeted at various positions of the molecule to probe the SAR.

One area of modification has been the N-substituent on the ethanolamine side chain. For instance, a novel analog, known as compound II (1-(4-methanesulphonamidophenoxy)-3-(N-methyl 3,4 dichlorophenylethylamino)-2-propanol), was synthesized and studied for its effects. This compound demonstrated a potent and selective action on the time-dependent potassium current (IK). nih.govnih.gov The introduction of the N-methyl 3,4-dichlorophenylethylamino group in place of the isopropyl group of sotalol resulted in a significant increase in potency for blocking this potassium current. nih.govnih.gov In studies on guinea-pig ventricular cells, compound II was found to have an IC₅₀ of approximately 30 nM for the blockade of IK, indicating a substantial enhancement of activity compared to the parent compound. nih.gov This modification highlights the importance of the N-substituent's size and lipophilicity in the interaction with the ion channel.

Another targeted modification strategy involves altering the molecule to improve its pharmacokinetic profile. An example is the development of soestalol, a novel sotalol analog designed with an ester linkage to shorten its half-life. nih.gov This modification aimed to create a short-acting Class III antiarrhythmic agent. Studies confirmed that soestalol effectively inhibits the hERG potassium current in a manner similar to conventional sotalol, demonstrating that the core pharmacophore responsible for hERG blockade was retained while introducing a metabolically labile group to control the duration of action. nih.gov

Table 1: Activity of Dexsotalol Analogs

| Compound Name | Modification from Sotalol/Dexsotalol | Target | Activity (IC₅₀) |

|---|---|---|---|

| Compound II | Isopropyl group replaced with N-methyl 3,4-dichlorophenylethylamino group | Delayed rectifier potassium current (IK) | ~30 nM nih.gov |

| Soestalol | Introduction of an ester linkage | hERG potassium current | Inhibits current similar to sotalol nih.gov |

Computational Chemistry in SAR Elucidation (e.g., QSAR, 3D-QSAR)

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating the SAR of compounds like this compound. doi.orgmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are used to build predictive models that correlate the chemical structure of analogs with their biological activity. mdpi.commdpi.comdrugdesign.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. doi.orgdrugdesign.org CoMFA aligns a series of active molecules and calculates their steric and electrostatic fields around them. drugdesign.org By using statistical methods like Partial Least Squares (PLS), CoMFA generates a 3D map that shows which regions around the molecule are favorable or unfavorable for activity based on these fields. doi.org For dexsotalol analogs, a CoMFA model could reveal that bulky, electropositive substituents at a particular position on the phenyl ring increase hERG channel affinity, while electronegative groups in another region decrease it. This information provides a visual and quantitative guide for medicinal chemists to design new analogs with a higher probability of desired activity.

Molecular docking, another computational technique, has been used to understand the structural basis for sotalol's relatively low affinity for the hERG channel. nih.gov Docking studies place the dexsotalol molecule into a homology model of the hERG channel's inner cavity. nih.govnih.gov These studies have shown that while dexsotalol can interact with key aromatic residues known to be important for blocker binding, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), its smaller size compared to other high-affinity methanesulfonanilides may prevent it from making simultaneous, optimal contacts with all critical residues within the pore. nih.gov This insight, derived from computational modeling, helps explain the observed SAR and suggests that designing larger analogs that can span these interaction points more effectively could lead to increased potency.

The application of these computational methods allows for the rapid virtual screening of large libraries of potential dexsotalol analogs, prioritizing the synthesis of compounds that are most likely to have enhanced selectivity and potency. By integrating computational predictions with experimental testing, the drug discovery process can be significantly accelerated. doi.orgmdpi.com

Biochemical Pathways and in Vitro Metabolism of Dexsotalol Hydrochloride

Enzymatic Biotransformation Pathways

Studies on the pharmacokinetics of sotalol (B1662669), which includes the d-isomer dexsotalol (B1584956), consistently conclude that it is not metabolized in the liver. researchgate.net The drug does not undergo a first-pass effect and its bioavailability is nearly 100%. nih.gov Elimination is primarily via the kidneys, with the drug excreted largely in its original, unchanged form. researchgate.netnih.gov

Non-CYP Mediated Metabolism

Beyond the CYP450 system, drugs can be metabolized by a variety of other enzymes in Phase I (e.g., hydrolases, reductases) and Phase II (e.g., transferases). These pathways are also not significantly involved in the biotransformation of dexsotalol.

Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. Key enzymes in this process include Uridine 5'-diphospho-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and others. Monoamine oxidases (MAO), esterases, and various reductases are other non-CYP enzymes that can metabolize drugs. There is no evidence to suggest that dexsotalol hydrochloride is a substrate for any of these enzymatic systems. Its chemical structure lacks the common functional groups that would typically undergo hydrolysis, reduction, or conjugation by these enzymes. The primary method of clearance remains renal excretion of the unchanged drug. nih.gov

Consistent with the findings above, no specific key metabolic enzymes—either CYP or non-CYP—have been identified as being responsible for the clearance of this compound. The body relies on physical excretion processes rather than biochemical transformation to eliminate the compound. Therefore, the concept of identifying key metabolic enzymes is not applicable to dexsotalol.

Metabolite Identification and Characterization

Research into the metabolic disposition of this compound indicates that it undergoes very little metabolism in the body. The majority of the drug is excreted in the urine without being chemically altered.

In Vitro Generation and Analysis of Metabolite Profiles

Given that this compound is subject to negligible hepatic metabolism, comprehensive in vitro metabolite profiling studies are limited. In vitro systems, such as liver microsomes and hepatocytes, which are standard tools for investigating drug metabolism, have not yielded significant evidence of metabolite formation for sotalol enantiomers. This lack of in vitro metabolism aligns with in vivo findings that demonstrate the drug's primary route of elimination is through the kidneys in its unchanged form.

Stereoselective Metabolism of this compound

As dexsotalol is a single enantiomer of sotalol, its metabolism is inherently linked to the stereoselective properties of the parent racemic mixture.

Differential Biotransformation Rates of Enantiomers

While the hepatic metabolism of sotalol is minimal, some studies have investigated the potential for stereoselective disposition of its enantiomers. The pharmacokinetics of the d- and l-enantiomers of sotalol are largely considered to be identical. However, subtle differences in plasma protein binding have been observed, which may lead to minor variations in the unbound fraction of the drug available for clearance.

| Parameter | d-Sotalol (Dexsotalol) | l-Sotalol |

|---|---|---|

| Oral Clearance (ml/min) | 123 ± 45 | 137 ± 51 |

| Renal Clearance (ml/min) | 89 ± 39 | 96 ± 42 |

| Nonrenal Clearance (ml/min) | 34 ± 23 | 41 ± 25 |

| Plasma Protein Binding (%) | 38 ± 9 | 35 ± 9 |

This table presents a comparison of pharmacokinetic parameters between the d- and l-enantiomers of sotalol, highlighting the minor differences in their clearance and plasma protein binding.

Production of Chiral Metabolites

There is no scientific evidence to suggest that this compound undergoes metabolic processes that result in the formation of chiral metabolites. The limited biotransformation of the parent compound means that the generation of new stereoisomers through metabolic pathways has not been observed or reported. The drug maintains its original chiral configuration throughout its transit in the body before being excreted.

Advanced Analytical Methodologies for Dexsotalol Hydrochloride Research

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatography is a cornerstone for the separation and quantification of Dexsotalol (B1584956) hydrochloride and its related substances. nih.gov These techniques are fundamental in assessing the purity of the active pharmaceutical ingredient (API) and its finished dosage forms.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sotalol (B1662669) hydrochloride, the racemic mixture containing dexsotalol. mdpi.com The development of a robust HPLC method is essential for separating the parent drug from any process-related impurities or degradation products that may arise during manufacturing or storage. mdpi.comresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method for sotalol hydrochloride involves a C18 column. researchgate.netresearchgate.net Method development often focuses on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation. For instance, a gradient elution method might be developed to separate sotalol from its related substances. One such method utilized a mobile phase consisting of aqueous 5 mM ammonium acetate with 0.02% formic acid (A) and acetonitrile (B), with a gradient elution program. mdpi.com The detection is commonly carried out using a UV detector, with wavelengths around 227 nm or 229 nm being effective. researchgate.netnih.gov

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Forced degradation studies are also conducted by subjecting dexsotalol hydrochloride to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to demonstrate the stability-indicating power of the method. mdpi.comresearchgate.net For example, studies have shown that sotalol is susceptible to degradation under oxidative and photolytic conditions. mdpi.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Acclaim RP-C18 (250 × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | A: 5 mM ammonium acetate with 0.02% formic acid B: Acetonitrile | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection Wavelength | 229 nm | researchgate.net |

| Retention Time | ~3.3 minutes | researchgate.net |

Since Dexsotalol is a single enantiomer, its enantiomeric purity is a critical quality attribute. Chiral chromatography is the primary technique used to separate and quantify the enantiomers of sotalol, thereby ensuring the purity of Dexsotalol. wvu.edu High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are effective techniques for chiral drug analysis. mdpi.com

For chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. youtube.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving enantioselective separation. mdpi.com The interaction between the enantiomers and the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification. wvu.edu

Capillary zone electrophoresis has also been employed for the enantiomeric separation of sotalol, using cyclodextrins as chiral selectors in the background electrolyte. researchgate.net The optimization of parameters such as the type and concentration of the cyclodextrin (B1172386), the pH of the electrolyte, and the applied voltage is necessary to achieve baseline separation of the enantiomers. researchgate.net

| Technique | Chiral Selector | Key Principle | Reference |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction between enantiomers and the stationary phase. | mdpi.com |

| Capillary Electrophoresis (CE) | Cyclodextrins (in background electrolyte) | Formation of transient diastereomeric complexes with different electrophoretic mobilities. | researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the structural confirmation and elucidation of this compound and its related compounds. longdom.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. longdom.orgnih.gov For this compound, 1H NMR and 13C NMR are used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei in the molecule. mdpi.com In research settings, NMR is used to characterize impurities and degradation products that have been isolated, for instance, by preparative HPLC. mdpi.com The structural information obtained from NMR is crucial for identifying unknown substances and understanding degradation pathways. mdpi.comnih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. longdom.org When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of the compound and its related substances with high sensitivity and specificity. mdpi.comlongdom.org

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. mdpi.comnih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net For sotalol hydrochloride, the mass spectrum typically shows a protonated molecular ion [M+H]+ at an m/z of 273.1268. mdpi.com The fragmentation of this ion can be studied to elucidate the structure of degradation products. For example, LC-MS/MS has been used to characterize related substances of sotalol hydrochloride formed under various stress conditions. mdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Protonated Molecular Ion [M+H]+ | m/z 273.1268 | mdpi.com |

| Key MS/MS Fragment Ions | m/z 255.12, 213.04, 199.03, 135.05, 78.05 | mdpi.com |

Advanced Bioanalytical Techniques for In Vitro Studies

Advanced bioanalytical techniques are essential for studying the properties of this compound in biological systems, even in early in vitro stages. nih.gov These methods need to be highly sensitive and selective to accurately measure the concentration of the drug in complex biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput. nih.gov In the context of in vitro studies, such as metabolic stability assays using liver microsomes or permeability studies using Caco-2 cell monolayers, LC-MS/MS can be used to quantify the parent drug and any potential metabolites. The development of a robust LC-MS/MS method involves optimizing the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and accuracy. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of a drug with its receptor targets. creative-bioarray.com These assays are versatile, robust, and sensitive, making them the gold standard for measuring the affinity of a ligand for its receptor. creative-bioarray.com The fundamental principle involves using a radiolabeled compound (radioligand) that binds specifically to a receptor. The affinity of an unlabeled drug, such as sotalol, is then determined by its ability to compete with and displace the radioligand from the receptor. nih.gov This competitive inhibition allows for the calculation of key binding parameters.

There are three primary types of radioligand binding experiments:

Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd), which is the concentration of radioligand at which 50% of the receptors are occupied. creative-bioarray.com

Competition Assays: These experiments measure the ability of an unlabeled test compound to displace a fixed concentration of a specific radioligand. The results are used to determine the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. creative-bioarray.comnih.gov

Kinetic Assays: These measure the rates of association and dissociation of a radioligand with its receptor, providing further insight into the binding interaction. creative-bioarray.com

While Dexsotalol (d-sotalol) is known primarily for its Class III antiarrhythmic activity (potassium channel blockade), its racemate, sotalol, also possesses Class II (beta-adrenoceptor blockade) properties, largely attributed to the l-isomer. Radioligand binding assays have been used to quantify the affinity of sotalol for these beta-adrenergic receptors. For example, in a radioligand binding assay using [125I] Cyanopindolol, the affinity (pKi) of sotalol for the human beta-1 adrenergic receptor was determined.

| Compound | Target | Assay Type | Radioligand | Affinity (pKi) | Reference |

|---|---|---|---|---|---|

| Sotalol | Beta-1 Adrenergic Receptor (Human) | Radioligand Binding | [125I] Cyanopindolol | 6.08 | guidetopharmacology.org |

This data is crucial for distinguishing the ancillary properties of the sotalol racemate from the more specific ion channel effects of Dexsotalol itself.

Automated Patch-Clamp Systems for High-Throughput Electrophysiology

The patch-clamp technique is the definitive method for studying ion channel function, providing direct, real-time measurement of the ionic currents that flow through cell membranes. u-szeged.hu However, the traditional manual patch-clamp method is laborious and has a very low throughput, making it unsuitable for large-scale screening in drug discovery. u-szeged.huu-szeged.hu

The development of automated patch-clamp (APC) systems has revolutionized ion channel research. frontiersin.org These platforms utilize planar microelectrode arrays or 'chips' instead of glass micropipettes, allowing for numerous cells to be recorded in parallel, thereby increasing throughput by 10- to 10,000-fold compared to manual methods. u-szeged.hu This high-throughput capability is essential for screening compound libraries, lead optimization, and cardiac safety profiling, particularly for assessing effects on channels like the human ether-a-go-go-related gene (hERG), which is a primary target for Dexsotalol. u-szeged.hu

APC systems have been instrumental in characterizing the electrophysiological profile of sotalol and its isomers. High-throughput studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have enabled detailed analysis of how these compounds affect multiple cardiac ion channels. Such studies provide a more comprehensive prediction of a drug's proarrhythmic risk than hERG assays alone. kjpp.net For instance, research has quantified the specific effects of sotalol on the major cardiac currents IKr (hERG), ICa (calcium current), and INa (sodium current) at clinically relevant concentrations. kjpp.net Studies have specifically used d-sotalol to investigate mechanisms of drug-induced torsades de pointes. physiology.org

| Ion Channel Current | Compound | Concentration | Effect | Reference |

|---|---|---|---|---|

| IKr (hERG) | Sotalol | 14.69 µM (1x Cmax) | Significant Inhibition | kjpp.net |

| INa | Sotalol | 14.69 µM (1x Cmax) | 19.23% Reduction in Amplitude | kjpp.net |

| ICa | Sotalol | 14.69 µM (1x Cmax) | No Significant Inhibition | kjpp.net |

These high-throughput electrophysiological data are vital for understanding the precise mechanisms of action and for building predictive models of the cardiac effects of Dexsotalol. oup.comoup.com

Cellular Imaging and Fluorescence-Based Assays for Intracellular Signaling

Cellular imaging and fluorescence-based assays offer powerful, non-invasive tools to visualize and quantify intracellular signaling events in real-time and at the single-cell level. nih.govnih.gov These techniques utilize fluorescent probes, dyes, or genetically encoded proteins to report on a wide range of cellular processes, including changes in ion concentration, membrane potential, protein-protein interactions, and enzyme activity. nih.gov

While direct applications of these methods to delineate the specific intracellular signaling cascades of this compound are not widely detailed in the literature, the methodologies hold significant potential for future research. The primary action of Dexsotalol is the blockade of the IKr potassium channel, which alters the cardiac action potential. The downstream consequences of this electrophysiological change on cellular signaling and ion homeostasis could be investigated using various fluorescence-based assays:

Fluorescent Ion Indicators: Dyes that change their fluorescence properties upon binding to specific ions can be used to image changes in intracellular concentrations of ions like calcium (Ca2+) or sodium (Na+). As alterations in the action potential can affect the function of other voltage-dependent channels and exchangers, these indicators could reveal the secondary impact of Dexsotalol on cellular ion homeostasis.

Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be designed to report on protein conformational changes or protein-protein interactions. nih.gov This could be applied to study how Dexsotalol's modulation of cardiac repolarization might affect signaling complexes associated with the cell membrane or intracellular organelles.

High Content Cellular Imaging: This approach combines automated fluorescence microscopy with sophisticated image analysis to quantitatively measure multiple cellular features simultaneously. rsc.org It could be used to assess the broader impact of Dexsotalol on cell health, morphology, and the function of organelles like mitochondria, which are sensitive to changes in the cellular electrochemical environment. rsc.org

These imaging techniques provide a platform to move beyond the initial interaction at the ion channel and explore the integrated cellular response to Dexsotalol, offering a more holistic understanding of its mechanism of action.

Future Research Trajectories and Academic Significance

Elucidating Underexplored Molecular Interaction Partners

The primary molecular target of dexsotalol (B1584956) is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the IKr current. Both dexsotalol and its levo-enantiomer demonstrate comparable binding affinity and interaction with the hERG channel. However, the full spectrum of its molecular interactions remains an area ripe for exploration. Future research is directed toward identifying and characterizing secondary or off-target interaction partners.

Advanced proteomics and chemoproteomics approaches could uncover previously unknown binding proteins, which may modulate its primary activity or contribute to subtle, yet-unidentified cellular effects. Investigating its interaction with other ion channels, transporters, or intracellular signaling proteins could provide a more comprehensive understanding of its cellular mechanism of action. Elucidating these underexplored partners is crucial for a complete pharmacological characterization and for anticipating potential polypharmacological effects.

Advancing Computational Models for Predictive Pharmacology

The stereospecific nature of sotalol (B1662669) enantiomers provides an ideal case study for the development and refinement of computational models in predictive pharmacology. Recent advancements have utilized multi-scale in silico pipelines to investigate the pro-arrhythmic risks of the two enantiomers. nih.govresearchgate.net These models integrate data across multiple biological scales, starting from atomistic-level molecular dynamics (MD) simulations of the drug-hERG channel interaction. nih.gov

The insights from MD simulations, such as thermodynamic and kinetic parameters, are then used to build functional computational models of cardiac electrophysiology at the cellular and tissue levels. nih.govresearchgate.net These higher-level models can simulate the effects on the cardiac action potential and predict clinical outcomes like the prolongation of the electrocardiogram (ECG) QT interval. nih.gov Future work aims to enhance these models by incorporating more complex biological variables, such as genetic polymorphisms in ion channels or patient-specific cardiac geometries, to create highly personalized predictions of drug efficacy and proarrhythmic risk. nih.gov Such models are pivotal for accelerating drug development and improving cardiac safety assessments. nih.gov

Development of Novel Research Probes and Tool Compounds Based on Dexsotalol Hydrochloride Scaffold

The dexsotalol structure, with its methanesulfonanilide group essential for hERG blockade, serves as a valuable scaffold for the development of novel chemical probes and pharmacological tools. By systematically modifying the dexsotalol molecule, researchers can design new compounds to investigate the structure-function relationships of ion channels. Studies have already demonstrated the synthesis of novel sotalol analogues to probe their mechanisms of action on ventricular cells and specific potassium currents. nih.gov

Future research trajectories include the synthesis of dexsotalol derivatives with appended reporter groups, such as fluorescent tags or biotin (B1667282) handles. These research probes would enable high-resolution imaging of hERG channel trafficking and localization in real-time, as well as facilitate pull-down assays to identify channel-associated proteins. Furthermore, creating a library of dexsotalol analogs with varied potencies and selectivities can help in mapping the drug-binding pocket of the hERG channel with greater precision, contributing to the rational design of safer and more effective antiarrhythmic agents.

Contribution to Fundamental Understanding of Stereoselective Pharmacodynamics and Pharmacokinetics

Dexsotalol is a cornerstone compound for studying stereoselectivity in pharmacology. The separation of its effects from those of its levo-enantiomer provides a clear demonstration of how chirality governs drug action.

Pharmacodynamics: The pharmacodynamic profile is distinctly stereoselective. While both enantiomers possess an equivalent degree of Class III antiarrhythmic potency through hERG channel blockade, the β-adrenergic blocking activity resides almost exclusively in the l-(-)-enantiomer. nih.gov Dexsotalol (the d-(+)-enantiomer) is therefore considered a "pure" Class III agent, making it an ideal experimental tool to study the consequences of IKr inhibition in isolation from β-blockade.

Pharmacokinetics: The disposition of sotalol enantiomers also exhibits stereoselectivity, although it is more modest than the pharmacodynamic differences. Studies under steady-state conditions have shown differences in clearance and plasma protein binding. mdpi.com The unbound nonrenal clearance is greater for the (-)-enantiomer, and plasma protein binding is slightly higher for the (+)-enantiomer. mdpi.com This difference is primarily attributed to stereoselectivity in plasma protein binding. mdpi.com These subtle yet significant differences underscore the importance of stereospecific analytical methods in pharmacokinetic studies.

The interactive table below summarizes key pharmacokinetic parameters, illustrating the stereoselective disposition of sotalol enantiomers.

| Parameter | (+)-Sotalol (Dexsotalol) | (-)-Sotalol (Levosotalol) | Note |

| Oral Clearance | 123 ± 45 ml min⁻¹ | 137 ± 51 ml min⁻¹ | The (-)-enantiomer has a slightly greater oral clearance. mdpi.com |

| Renal Clearance | 89 ± 39 ml min⁻¹ | 96 ± 42 ml min⁻¹ | Renal clearance is also slightly higher for the (-)-enantiomer. mdpi.com |

| Plasma Protein Binding | 38 ± 9% | 35 ± 9% | Binding is significantly greater for the (+)-enantiomer. mdpi.com |

Data derived from a study in seven patients under steady-state conditions. mdpi.com

Methodological Innovations in In Vitro and Preclinical Studies for Complex Biological Systems

The study of this compound has necessitated and driven methodological innovations for evaluating chiral drugs in complex biological systems. The challenges posed by stereoselectivity demand advanced techniques beyond standard pharmacological assays.

One of the most significant innovations is the application of the multi-scale computational modeling pipelines discussed previously. nih.gov These in silico methods represent a powerful, non-invasive approach to predict the cardiac effects of a drug, reducing reliance on traditional preclinical animal models.

In the laboratory, the development and application of stereospecific analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral columns, have been essential. These methods allow for the accurate quantification of individual enantiomers in biological matrices like plasma, which is fundamental for precise pharmacokinetic and pharmacodynamic modeling.

Furthermore, sophisticated in vitro electrophysiology techniques, such as patch-clamp studies on cells expressing specific ion channels, have been critical. These studies have allowed researchers to probe the interaction between dexsotalol and the hERG channel at a molecular level, including how the channel's gating state (e.g., open, closed, inactivated) influences drug binding and trapping.

Q & A

Q. What methodologies ensure reproducibility in electrophysiological assays measuring this compound’s effects on cardiac ion channels?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media) and calibrate patch-clamp equipment daily. Share raw data and analysis scripts via open-access platforms (e.g., Zenodo). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。